molecular formula C21H20N2O3S B2618556 ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 691868-90-3

ethyl 8-methyl-6-(1-naphthyl)-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No. B2618556
CAS RN: 691868-90-3
M. Wt: 380.46
InChI Key: NUUAQIOPTHUKCD-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structural formula. The compound’s systematic name is usually given by IUPAC nomenclature. The molecular formula represents the numbers and types of atoms in a molecule, while the structural formula shows the arrangement of the atoms .


Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It often requires knowledge of organic chemistry and reaction mechanisms .


Molecular Structure Analysis

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Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It can include studying the compound’s reactivity, its possible reaction mechanisms, and the products it forms .


Physical And Chemical Properties Analysis

This would involve studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also involve studying its spectral properties, such as its UV/Vis, IR, NMR, and mass spectra .

Mechanism of Action

If the compound is a drug or has some biological activity, its mechanism of action would be studied. This could involve how it interacts with biological molecules, what biological pathways it affects, and its pharmacokinetics .

Safety and Hazards

This would involve studying the compound’s toxicity, its potential health effects, and any precautions that need to be taken when handling it .

properties

IUPAC Name

ethyl 8-methyl-6-naphthalen-1-yl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-3-26-20(25)18-13(2)22-21-23(17(24)11-12-27-21)19(18)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,19H,3,11-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUAQIOPTHUKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=CC4=CC=CC=C43)C(=O)CCS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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